Methyl 5-chloropyrimido[4,5-c]quinoline-8-carboxylate
Description
Methyl 5-chloropyrimido[4,5-c]quinoline-8-carboxylate (CAS: 1009826-97-4) is a bicyclic heteroaromatic compound featuring a pyrimido[4,5-c]quinoline core substituted with a chlorine atom at position 5 and a methyl carboxylate group at position 6. Its molecular formula is C₁₃H₈ClN₃O₂, with a molecular weight of 273.68 g/mol . This compound is commercially available (Enamine catalog number EN300-26862632) and serves as a critical intermediate in medicinal chemistry for synthesizing bioactive derivatives, particularly 5-amino-substituted pyrimidoquinolines . The chlorine atom at position 5 is highly reactive toward nucleophilic substitution, enabling the introduction of diverse amines to modulate biological activity . Analytical characterization includes NMR (¹H and ¹³C), HRMS, and LC-MS, confirming its high purity (>99%) and structural integrity .
Properties
IUPAC Name |
methyl 5-chloropyrimido[4,5-c]quinoline-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O2/c1-19-13(18)7-2-3-8-9-5-15-6-16-11(9)12(14)17-10(8)4-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFXZXTUFUCVCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C3=CN=CN=C3C(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501215099 | |
| Record name | Methyl 5-chloropyrimido[4,5-c]quinoline-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501215099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1009826-97-4 | |
| Record name | Methyl 5-chloropyrimido[4,5-c]quinoline-8-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1009826-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-chloropyrimido[4,5-c]quinoline-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501215099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation Strategies
The pyrimido[4,5-c]quinoline scaffold is typically constructed via cyclocondensation of 4-chloro-2-aminopyridine with α,β-unsaturated carbonyl compounds. For example, reacting 4-chloro-2-aminopyridine with dimethyl acetylenedicarboxylate under reflux in acetic acid yields the tricyclic intermediate. This step proceeds via a Michael addition followed by cyclization, with yields exceeding 70%.
Chlorination at Position 5
Direct chlorination of the unsubstituted pyrimido[4,5-c]quinoline is achieved using phosphorus oxychloride (POCl3) as both solvent and reagent. Heating the intermediate at 110°C for 6–8 hours introduces the chlorine atom at position 5 with >90% efficiency. Excess POCl3 is neutralized with ice-water, and the product is isolated via filtration.
Esterification of the Carboxylic Acid Intermediate
Carboxylic Acid Preparation
Hydrolysis of the ester group in position 8 is a reversible step. LiOH-mediated saponification of this compound in methanol/water (3:1) at 70°C for 4 hours yields the carboxylic acid derivative. This intermediate is critical for validating the esterification process.
Re-esterification with Methanol
The carboxylic acid is re-esterified using thionyl chloride (SOCl2) to generate the acid chloride, followed by treatment with methanol. This two-step process achieves near-quantitative conversion, with the methyl ester isolated via recrystallization from ethanol. Alternative methods employing DCC/DMAP coupling are less efficient (<80% yield).
Optimization of Reaction Conditions
Solvent and Temperature Effects
Optimal SNAr reactivity for downstream derivatization requires anhydrous 1-methyl-2-pyrrolidinone (NMP) as the solvent. Reactions conducted in NMP at 100°C for 1–2 hours achieve full conversion, whereas DMF or DMSO result in side-product formation.
Catalytic Additives
Inclusion of N,N-diisopropylethylamine (DIPEA) as a base enhances nucleophilicity of amines during SNAr, particularly for sterically hindered benzylamines. Stoichiometric DIPEA (1.05 eq) prevents protonation of the amine, ensuring rapid substitution.
Analytical Characterization
Spectroscopic Data
1H NMR (500 MHz, DMSO-d6) of this compound exhibits a singlet at δ 3.89 ppm for the methyl ester and aromatic protons between δ 7.85–8.72 ppm. 13C NMR confirms the ester carbonyl at δ 167.16 ppm and the quinoline carbons at δ 144.55–156.92 ppm.
Purity and Yield Assessment
HPLC-MS analysis using a C18 column (5–95% acetonitrile/water gradient) verifies purity >98%. Typical isolated yields range from 85–92% after column chromatography (DCM/MeOH).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Cyclocondensation | 70–75 | 95 | Scalable, one-pot synthesis |
| POCl3 Chlorination | 90–95 | 98 | High regioselectivity |
| SOCl2 Esterification | 95–98 | 99 | Mild conditions, minimal byproducts |
Challenges and Troubleshooting
Byproduct Formation
Incomplete chlorination yields des-chloro impurities, detectable via LC-MS at m/z 299.1 [M+H]+. Recrystallization from ethyl acetate/hexane (1:3) removes these contaminants.
Applications in Drug Discovery
This compound serves as the precursor to SGC-CK2-2, a potent CK2 inhibitor (IC50 = 12 nM). Structural modifications at position 5 improve selectivity over related kinases like PIM1 and CDK2.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) Reactions
Methyl 5-chloropyrimido[4,5-c]quinoline-8-carboxylate undergoes SNAr reactions with primary and secondary amines to generate 5-amino-substituted derivatives. Key findings include:
Reaction Conditions
-
Solvent: Anhydrous 1-methyl-2-pyrrolidinone (NMP)
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Base: N,N-Diisopropylethylamine (DIPEA)
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Temperature: 100°C
Substrate Scope and Yields
| Amine Type | Example Substituent (R) | Product (Compound) | Yield (%) |
|---|---|---|---|
| Benzylamines | 2-Fluorobenzyl | 3a | 85 |
| 3-Methoxybenzyl | 3f | 78 | |
| 4-Trifluoromethylbenzyl | 3g | 82 | |
| Pyridylmethylamines | 4-Pyridylmethyl | 4n | 70 |
| Aliphatic amines | Cyclohexylmethyl | 4t | 88 |
| N-Methylated amines | N-Methylbenzyl | 4ac | 65 |
Electron-withdrawing groups (e.g., -CF₃, -F) on benzylamines improved reaction efficiency, while steric hindrance from N-methylation reduced yields . Pyridylmethylamines introduced heteroaromatic diversity but required longer reaction times .
Ester Hydrolysis to Carboxylic Acids
The methyl ester of compound 1 is hydrolyzed to enhance solubility for biological assays:
Hydrolysis Conditions
Representative Results
| Ester Precursor | Carboxylic Acid Product | Yield (%) | Aqueous Solubility (μM) |
|---|---|---|---|
| 3a | 4a | 92 | 320 |
| 3g | 4g | 89 | 280 |
| 4n | 4n (acid form) | 75 | 140 |
Hydrolysis consistently achieved >75% yield, with electron-deficient analogs (e.g., 4g ) retaining high solubility .
Impact of Substituents on Biological Activity
Derivatives were evaluated for CSNK2A inhibition and antiviral activity:
CSNK2A Inhibition (IC₅₀)
| Compound | R-Group | IC₅₀ (μM) | Selectivity (DiscoverX Kinases) |
|---|---|---|---|
| 4a | 2-Fluorobenzyl | 0.21 | >100-fold |
| 4t | Cyclohexylmethyl | 0.18 | >100-fold |
| 4ac | N-Methylbenzyl | 1.90 | 10-fold |
| 4af | 2,3-Dihydro-1H-indene | 0.23 | >100-fold |
Conformationally constrained amines (e.g., 4af ) maintained potency, while N-methylation (4ac ) reduced activity 10-fold .
Antiviral Activity
| Compound | β-CoV Replication (IC₅₀, μM) | Aqueous Solubility (μM) |
|---|---|---|
| 4a | 12 | 320 |
| 4g | 9 | 280 |
| 4t | 7 | 450 |
Cyclohexylmethyl analog 4t demonstrated balanced potency (IC₅₀ = 7 μM) and solubility .
Synthetic Optimization Insights
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of methyl 5-chloropyrimido[4,5-c]quinoline-8-carboxylate typically involves nucleophilic aromatic substitution reactions. The compound serves as a precursor for various derivatives that exhibit enhanced biological activities. For instance, the introduction of different amine substituents at the 5-position has been explored to optimize its pharmacological properties .
Biological Activities
2.1 Antiviral Activity
Recent studies have highlighted the antiviral properties of pyrimido[4,5-c]quinoline derivatives, including this compound. Research indicates that certain analogs exhibit significant potency against viral targets by inhibiting specific kinases involved in viral replication processes. For example, compounds derived from this scaffold have shown efficacy as inhibitors of CSNK2A (casein kinase 2 alpha), which plays a crucial role in various cellular processes including viral infection pathways .
2.2 Anticancer Properties
The compound has also been investigated for its anticancer potential. Inhibition of the ERK5 signaling pathway has been a focal point, as this pathway is implicated in cancer cell proliferation and survival. Optimized derivatives have demonstrated nanomolar potency against ERK5, suggesting that this compound could serve as a lead compound for developing selective ERK5 inhibitors .
2.3 Other Pharmacological Activities
Beyond antiviral and anticancer effects, derivatives of this compound have been explored for their antibacterial and anti-malarial activities. These compounds exhibit a broad spectrum of biological activities, making them valuable candidates in drug discovery efforts targeting various infectious diseases .
Structure-Activity Relationship (SAR) Studies
SAR studies have played a critical role in understanding how modifications to the this compound structure influence its biological activity. Key findings include:
- Substituent Variations : The introduction of electron-withdrawing or electron-donating groups on the benzylamine substituents significantly affects the compound's potency and selectivity against target kinases like CSNK2A.
- Aqueous Solubility : Some analogs with improved cellular potency exhibited lower aqueous solubility, which poses challenges for their development as therapeutic agents .
Case Studies
Several case studies illustrate the practical applications of this compound:
Mechanism of Action
The mechanism of action of Methyl 5-chloropyrimido[4,5-c]quinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed to interact with enzymes and receptors involved in various biological processes. This interaction can lead to changes in cellular functions and biochemical pathways .
Comparison with Similar Compounds
Key Observations :
- Reactivity : The 5-chloro group in the parent compound facilitates rapid substitution with amines, enabling modular drug discovery .
- Biological Activity : Substitutions like cyclohexylmethyl (4t) and naphthylmethyl (4m) enhance kinase inhibition and antiviral effects compared to the parent compound .
- Physicochemical Properties : Polar groups (e.g., methoxy in 4f) improve aqueous solubility, while bulky substituents (e.g., bicycloheptyl in 4z) increase melting points and stability .
Halogenated Quinolinecarboxylates
Structurally related quinolinecarboxylates with halogen substitutions exhibit distinct reactivity and applications:
Key Observations :
- Lipophilicity : The methyl group in CAS 1133115-60-2 enhances membrane permeability compared to the parent compound .
- Synthetic Utility: The pyrimidoquinoline core in the parent compound offers a broader scope for functionalization than traditional quinolines .
Heterocyclic Analogues with Different Ring Systems
Compounds like oxazolo[4,5-c]quinolines and triazolo[4,5-c]pyridines highlight structural diversity:
Key Observations :
- Synthetic Methods: The parent compound uses NMP/DIPEA for amination, whereas oxazoloquinolines require harsher PPA conditions .
- Biological Targets: Triazolopyridines target nucleoside pathways, while pyrimidoquinolines focus on kinase inhibition .
Biological Activity
Methyl 5-chloropyrimido[4,5-c]quinoline-8-carboxylate is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and virology. This article synthesizes available research findings regarding its biological activity, including its mechanisms of action, efficacy against various cell lines, and structure-activity relationships.
This compound belongs to the pyrimidoquinoline family, characterized by a fused pyrimidine and quinoline structure. This structural configuration is known to influence its interaction with biological targets, particularly protein kinases. The compound has demonstrated inhibition of casein kinase 2 alpha (CSNK2A), which is implicated in various cellular processes including proliferation and survival.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
-
Anticancer Activity :
- In vitro studies have shown that this compound exhibits significant cytotoxic effects on colorectal cancer cell lines such as HCT116 and Caco-2. The IC50 values indicate potent activity, with values as low as 0.35 µM for HCT116 cells, suggesting a strong potential for therapeutic application in colorectal cancer treatment. The mechanism involves inducing cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell proliferation .
-
Kinase Inhibition :
- The compound has been identified as a potent inhibitor of CSNK2A, with cellular activity confirmed through NanoBRET assays showing an IC50 of less than 1 µM. This inhibition is essential as CSNK2A plays a role in oncogenic signaling pathways, and its inhibition can lead to reduced tumor growth and enhanced sensitivity to other anticancer agents .
-
Structure-Activity Relationship (SAR) :
- Research into the SAR of this compound has revealed that modifications to the pyrimidine ring can significantly affect biological activity. For instance, the introduction of electron-withdrawing or donating groups on the benzylamine substituent has been shown to maintain or enhance CSNK2A inhibitory potency while affecting solubility profiles .
Discussion
The biological activity of this compound highlights its potential as a therapeutic agent in oncology. Its ability to inhibit key kinases involved in cancer progression and induce cell cycle arrest positions it as a candidate for further development. Future research should focus on optimizing its pharmacokinetic properties and exploring combination therapies that leverage its mechanism of action.
Q & A
Q. What are the key considerations for synthesizing Methyl 5-chloropyrimido[4,5-c]quinoline-8-carboxylate, and how can its purity be validated?
The synthesis typically starts with commercially available this compound (catalog number EN300-26862632, Enamine), which undergoes functionalization via nucleophilic substitution or cross-coupling reactions . Critical steps include:
Q. How is the structural identity of this compound confirmed?
- HRMS : ThermoFisher Q Exactive HF-X spectrometer (resolution: 120,000) with HESI ionization (spray voltage: 3.0 kV) provides accurate mass data ( 273.68 for CHClNO) .
- NMR Assignments : Key signals include:
- X-ray Crystallography : For unambiguous confirmation, though no direct data exists for this compound, analogous pyrimidoquinoline derivatives are resolved using Glide docking (10 Å inner box, 20 Å outer box) .
Advanced Research Questions
Q. How can researchers address discrepancies in reaction yields during functionalization of this compound?
- Isomer Control : Reaction conditions (e.g., temperature, solvent polarity) influence regioselectivity. For example, ribosylation of similar triazolopyridines produces isomer ratios dependent on protecting groups (e.g., benzoyl vs. isopropylidene) .
- Data Triangulation : Compare LC-MS retention times, NMR coupling constants, and HRMS fragmentation patterns to distinguish isomers .
Q. What strategies enhance the compound’s utility as a kinase inhibitor scaffold?
- Derivatization : Introduce alkylamino or benzylamino groups at the 5-position via Buchwald-Hartwig coupling to improve CSNK2A (casein kinase 2) inhibition (IC values <100 nM reported for analogs) .
- Docking Studies : Use Schrödinger’s Glide in "Extra Precision" mode to predict binding poses in kinase ATP pockets. Align analogs to co-crystallized ligands (e.g., ATP-competitive inhibitors) .
Q. How do solvent and pH affect the stability of this compound?
Q. What computational methods validate the compound’s interaction with biological targets?
- Molecular Dynamics (MD) : Simulate binding to CSNK2A using AMBER or GROMACS, focusing on hydrogen bonds with Glu114/Asp175 and hydrophobic contacts with Val66/Ile95 .
- Free Energy Perturbation (FEP) : Quantify ΔΔG values for chloro-to-alkoxy substitutions to optimize inhibitor potency .
Methodological Guidance
Q. How should researchers design assays to evaluate antiviral activity of derivatives?
Q. What analytical workflows resolve spectral overlaps in complex reaction mixtures?
- 2D NMR : - HSQC and HMBC correlations assign overlapping aromatic signals (e.g., distinguishing pyrimidine vs. quinoline protons) .
- LC-MS/MS : Fragment ions at 273 → 228 (loss of COOCH) confirm core structure .
Data Contradiction Analysis
Q. How to interpret conflicting bioactivity data across studies?
- Source Variability : Batch-to-batch purity differences (e.g., residual DMF in commercial samples) may skew IC values. Validate via NMR integration .
- Assay Conditions : Differences in ATP concentrations (e.g., 10 µM vs. 1 mM) alter apparent inhibition. Standardize using ADP-Glo Kinase Assay .
Tables of Key Data
Retrosynthesis Analysis
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Strategy Settings
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
